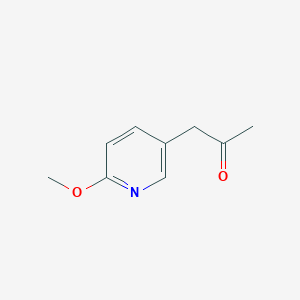![molecular formula C15H8Cl2N2O3 B3009259 2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1353500-54-5](/img/structure/B3009259.png)
2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde" is a chemically synthesized organic molecule that appears to be related to various pyrimidine derivatives, which are of interest due to their potential applications in medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the related structures and reactions can give insights into its properties and synthesis.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors such as aminopyridines or dichloropyrimidines. For instance, a compound with a similar structure, "2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde," was prepared from 2-aminopyridine through a multi-step reaction, which suggests that a similar approach could be used for the synthesis of the compound . Additionally, the synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation of dichloro-substituted pyrimidine aldehydes with β-substituted β-aminoacrylic esters indicates that the dichlorophenoxy group in the target compound could potentially be introduced in a similar fashion .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in various chemical reactions. Theoretical studies, such as density functional theory (DFT), can provide insights into the molecular structure and reactivity of these compounds. For example, quantum chemical calculations were used to understand the inhibitive effects of a related compound, "2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde," on the corrosion of carbon steel . Such computational studies could be applied to the compound of interest to predict its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Pyrimidine derivatives are known to undergo various chemical reactions, including nucleophilic condensation, cyclocondensation, and Knoevenagel condensation. The behavior of "2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde" in nucleophilic condensation reactions resulted in the formation of a series of new compounds, demonstrating the versatility of pyrimidine aldehydes in synthetic chemistry . This suggests that the compound may also participate in similar reactions, potentially leading to a diverse array of derivatives with various biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For example, the introduction of a dichlorophenyl group can affect the electronic properties and steric hindrance of the molecule, which in turn can influence its reactivity and physical properties such as solubility and melting point. The antimicrobial activity of some pyrimidine derivatives indicates that the compound may also exhibit biological properties worth exploring .
Aplicaciones Científicas De Investigación
Biological Activity and Synthesis
Pyrido[1,2-a]pyrimidine derivatives, including 2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, have been noted for their broad spectrum of biological activities. These include antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties. Research has focused on synthesizing various derivatives of pyridopyrimidines, exploring their potential in the field of medicinal chemistry (Harutyunyan, 2016).
Cycloaddition Reactions
Studies have also investigated the acid-catalyzed cycloaddition reactions of pyrido[1,2-a]pyrimidine derivatives. These reactions lead to the formation of diastereomeric tetraazapentaphene derivatives, showcasing the compound's versatility in organic synthesis (Noguchi, Mizukoshi, & Nishimura, 1997).
Nucleophilic Reactions
Research has delved into the reactivity of pyridopyrimidines towards various nucleophiles. This includes the formation of a series of new compounds such as enaminones, Schiff's bases, and cyclized products, demonstrating the compound's potential in diverse organic transformations (Abass, Ismail, Abdel-Monem, & Mayas, 2010).
Intramolecular Reactions
Intramolecular reactions involving pyridopyrimidine derivatives have been extensively studied. These reactions include 1,3-dipolar cycloadditions leading to fused heterocyclic systems, revealing the compound's role in the synthesis of complex molecular architectures (Sun, Adachi, & Noguchi, 1996).
Redox Catalysis
Pyridopyrimidines have been utilized in redox catalysis. Specifically, they have been synthesized for use as NAD-type redox catalysts, facilitating the oxidation of alcohols to carbonyl compounds. This application underscores the compound's potential in catalysis and industrial applications (Yoneda, Yamato, & Ono, 1981).
Supramolecular Catalysis
The compound's derivatives have been investigated for their use in supramolecular catalysis. For instance, β-cyclodextrin has been employed as a catalyst for the synthesis of pyridopyrimidine derivatives, highlighting the potential for environmentally friendly and efficient synthesis methods (Ghorad, Mahalle, Khillare, Sangshetti, & Bhosle, 2017).
Safety And Hazards
Direcciones Futuras
The future directions in the study of pyrimidines and pyrido-pyrimidines could involve the synthesis of novel derivatives with enhanced biological activities and minimum toxicity1. However, without specific studies on “2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde”, it’s hard to predict specific future directions for this compound.
Please note that this information is quite general and may not fully apply to “2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde”. For more accurate and specific information, further research and studies would be needed.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-9-4-5-12(11(17)7-9)22-14-10(8-20)15(21)19-6-2-1-3-13(19)18-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLVBUBSIKHNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=O)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B3009179.png)

![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)
![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)


![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)
![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)
![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)
![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)
![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)
![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)